molecular formula C12H12ClN B8584609 6-(3-Chloro-propyl)-quinoline

6-(3-Chloro-propyl)-quinoline

Cat. No. B8584609
M. Wt: 205.68 g/mol
InChI Key: SYCDNYIRBKTXCJ-UHFFFAOYSA-N
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Patent
US07524823B2

Procedure details

0.52 g (2.77 mmol) 3-quinolin-6-yl-propan-1-ol were dissolved in 5.5 ml thionylchloride and heated to 70° C. for 50 minutes. Water and aqueous sodium hydrogencarbonate were added and the mixture was extracted three times with DCM. The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo to give 0.41 g (72%) of a brown oil. MS(ISP): 206.2 [MH]+
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([CH2:11][CH2:12][CH2:13]O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O.C(=O)([O-])O.[Na+].S(Cl)([Cl:23])=O>>[Cl:23][CH2:13][CH2:12][CH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:1]=[CH:2][CH:3]=[CH:4]2 |f:2.3|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)CCCO
Name
Quantity
5.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with DCM
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCCCC=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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